REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[CH3:4][O:5][C:6](=[O:12])[CH2:7][C:8]([CH2:10]Cl)=[O:9].Cl>C(#N)C.O.C(O)(=O)C>[CH3:4][O:5][C:6](=[O:12])[CH2:7][C:8]([CH2:10][O:2][CH3:1])=[O:9] |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
77.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
101.9 g
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
56.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
215 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
to be stirred at 70° C. for 24 to 25 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
of cooling at 68° to 70° C
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
was kept at 30° to 35° C
|
Type
|
CUSTOM
|
Details
|
The neutralized mixture was put into a separating funnel
|
Type
|
CUSTOM
|
Details
|
the resultant layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted once with 200 ml
|
Type
|
CONCENTRATION
|
Details
|
The united organic phases were concentrated in a rotary evaporator at 30° to 35° C.
|
Type
|
CUSTOM
|
Details
|
The solvent evaporated off
|
Type
|
DISTILLATION
|
Details
|
The raw product was distilled at 0.5 to 1.5 torr/90° C
|
Reaction Time |
24.5 (± 0.5) min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(=O)COC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |